Cas no 1797347-94-4 (4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane)

4-[(5-Bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane is a specialized heterocyclic compound featuring a thiazepane core functionalized with a bromothiophene sulfonyl group and a phenyl substituent. Its unique structure makes it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological and inflammatory pathways. The bromothiophene moiety enhances reactivity for further functionalization, while the sulfonyl group contributes to improved binding affinity and metabolic stability. This compound exhibits potential utility in the synthesis of protease inhibitors or receptor modulators due to its conformational flexibility and electron-rich aromatic systems. Its well-defined stereochemistry and purity ensure reproducibility in research applications.
4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane structure
1797347-94-4 structure
Product Name:4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane
CAS No:1797347-94-4
MF:C15H16BrNO2S3
MW:418.392039299011
CID:5371469
Update Time:2025-09-18

4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane Chemical and Physical Properties

Names and Identifiers

    • 4-(5-bromothiophen-2-yl)sulfonyl-7-phenyl-1,4-thiazepane
    • 1,4-Thiazepine, 4-[(5-bromo-2-thienyl)sulfonyl]hexahydro-7-phenyl-
    • 4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane
    • Inchi: 1S/C15H16BrNO2S3/c16-14-6-7-15(21-14)22(18,19)17-9-8-13(20-11-10-17)12-4-2-1-3-5-12/h1-7,13H,8-11H2
    • InChI Key: HCDIZJOVYNZEIZ-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CC=C2)CCN(S(C2SC(Br)=CC=2)(=O)=O)CC1

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Additional information on 4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane

Introduction to 4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane (CAS No: 1797347-94-4)

The compound 4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane, identified by the CAS number 1797347-94-4, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiazepanes, which are sulfur-containing heterocyclic compounds, and its structure incorporates a sulfonyl group attached to a bromothiophene moiety and a phenyl group. The combination of these functional groups makes it a versatile compound with unique chemical properties.

Recent studies have highlighted the importance of thiazepane derivatives in drug discovery and materials science. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds with similar structural features exhibit promising anti-inflammatory and analgesic properties. The presence of the sulfonyl group in 4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane is particularly significant, as it can enhance the molecule's stability and bioavailability, making it a potential candidate for pharmaceutical applications.

The synthesis of this compound involves a multi-step process that includes the formation of the thiazepane ring and subsequent functionalization with the sulfonyl and phenyl groups. Advanced techniques such as microwave-assisted synthesis and catalytic coupling reactions have been employed to optimize the production process, ensuring high yields and purity. These methods not only improve the efficiency of synthesis but also align with green chemistry principles by minimizing waste and energy consumption.

In terms of physical properties, 4-[(5-bromothiophen-2-yl)sulfonyl]-7-phenyl-1,4-thiazepane exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its spectral data, including UV-vis absorption and NMR signals, have been thoroughly characterized, providing valuable insights into its electronic structure and molecular interactions.

The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced materials for flexible displays and sensors. Researchers at leading institutions have explored its potential as a component in organic field-effect transistors (OFETs), where its ability to modulate charge transport properties has shown promise.

Furthermore, the bromothiophene moiety in 4-[(5-bromothiophen-2-yl)sulfonyl]-7-phhenyl-1,4-thiazepane contributes to its photovoltaic properties, making it a subject of interest in solar energy research. Recent advancements in perovskite solar cells have highlighted the importance of sulfur-containing compounds in enhancing device efficiency, and this compound is being evaluated for its potential role in such applications.

In conclusion, 4-[(5-bromothiophen-2-)sulfonyl]-7-phenyl-1,4-thiazepane, with its CAS number 1797347-94-4, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its structural complexity and functional versatility position it as a key player in future innovations in drug development, materials science, and renewable energy technologies.

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